N-trans-Cinnamoylimidazole
Overview
Description
N-trans-Cinnamoylimidazole is a chemical compound with the empirical formula C12H10N2O . It has a molecular weight of 198.22 .
Molecular Structure Analysis
The SMILES string for this compound isO=C(\\C=C\\c1ccccc1)n2ccnc2
. This represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a crystalline compound with an off-white to yellow color . It has a melting point of 133-135 °C . The compound should be stored at a temperature of -20°C .Scientific Research Applications
Enzymatic Reaction Studies
N-trans-Cinnamoylimidazole has been utilized in studies examining its interaction with enzymes. For instance, it reacts more readily than its cis-stereoisomer with the α-chymotrypsin active center. This differential reactivity between the cis and trans stereoisomers due to the enzyme's active center specificity has been a subject of interest (Martínek, Varfolomeyev, & Berezin, 1971).
Hydrolysis Acceleration
Research has shown that hydrolyses of this compound can be accelerated by cycloamyloses, offering insights into the cleavage of amide bonds in certain environments, which is relevant to understanding hydrolytic enzymes (Komiyama & Bender, 1977).
Human Serum Albumin Esterase Activity
This compound has been used to investigate the esterase activity of human serum albumin, providing insights into the acylation and deacylation processes of albumin (Ohta, Kurono, & Ikeda, 1983).
Photo-Responsive Systems
It has been involved in studies of photo-responsive systems, such as in the transformation of wormlike micelles to spherical micelles in aqueous solutions, highlighting its role in molecular photoisomerization (Li et al., 2012).
Antimicrobial and Antitubercular Activity
Research has also explored the synthesis and in vitro antimicrobial and antitubercular activity of compounds related to this compound, providing potential pathways for new therapeutic agents (Shingalapur, Hosamani, & Keri, 2009).
Drug Discovery and Chemical Genetics
Finally, this compound-related compounds have been part of a chemical genetics approach for discovering apoptosis inducers, indicating their potential in drug research and the identification of new molecular targets (Cai, Drewe, & Kasibhatla, 2006).
Safety and Hazards
Properties
IUPAC Name |
1-imidazol-1-yl-3-phenylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(14-9-8-13-10-14)7-6-11-4-2-1-3-5-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGXMXZUJNAGFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501259433 | |
Record name | 1-(1H-Imidazol-1-yl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501259433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2979-51-3 | |
Record name | 1-(1H-Imidazol-1-yl)-3-phenyl-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2979-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-Imidazol-1-yl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501259433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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